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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and
pharmacological characteristics of 25C-NB30OMe hydrochloride (2-(4-chloro-2,5-
dimethoxyphenyl)-N-[(3-methoxyphenyl)methyllethanamine hydrochloride). A member of the N-
benzylphenethylamine (NBOMe) class of serotonergic hallucinogens, 25C-NB30OMe is a
derivative of the 2C-C phenethylamine. This document details its origins, compares its
pharmacological profile to related compounds, and provides an understanding of its
mechanism of action based on available scientific literature. While specific quantitative
pharmacological data for 25C-NB3OMe is scarce, this guide synthesizes information from
closely related analogues to provide a comprehensive understanding of its probable activity.

Introduction and Historical Context

The NBOMe class of compounds emerged from academic research aimed at developing high-
affinity radioligands for the serotonin 5-HT2A receptor for use in positron emission tomography
(PET) imaging. The foundational work was conducted by German chemist Ralf Heim in his
2003 dissertation at the Freie Universitat Berlin. Heim discovered that adding an N-benzyl
group to phenethylamines, particularly an N-(2-methoxybenzyl) group, dramatically increased
their affinity for the 5-HT2A receptor.
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Subsequent research by a team at Purdue University led by David E. Nichols further explored
these N-benzylphenethylamines. While much of the focus has been on the 2-methoxybenzyl
(NB20OMe) and to a lesser extent the 4-methoxybenzyl (NB4OMe) substituted analogues due
to their high potency, the 3-methoxybenzyl (NB30OMe) variants, including 25C-NB30OMe, were
also synthesized and characterized. An analytical characterization of 25C-NB30OMe,
differentiating it from its positional isomers, was published in the Microgram Journal in 2012 by
Casale and Hays.

Chemical and Physical Properties

Property Value

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-

IUPAC Name methoxyphenyl)methyllethanamine
hydrochloride
Synonyms 2C-C-NB30OMe, NB3OMe-2C-C
Molecular Formula C18H22CINOs - HCI
Molecular Weight 372.3 g/mol
CAS Number 1566571-34-3
Synthesis

The synthesis of 25C-NB30Me hydrochloride is achieved through a reductive amination
reaction. While a detailed, step-by-step protocol for this specific compound is not publicly
available in the primary literature, the general methodology for the synthesis of NBOMe
compounds is well-established.

General Experimental Protocol: Reductive Amination

e Imine Formation: The precursor, 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (2C-C), is
dissolved in a suitable solvent, typically ethanol or methanol. An equimolar amount of 3-
methoxybenzaldehyde is added to the solution. The mixture is stirred, often with gentle
heating, to facilitate the formation of the corresponding imine intermediate.
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e Reduction: The formed imine is then reduced to the secondary amine. A reducing agent,
such as sodium borohydride (NaBHa4), is added portion-wise to the reaction mixture. The
reaction is typically stirred at room temperature until the reduction is complete.

o Workup and Purification: The reaction mixture is worked up by quenching any remaining
reducing agent and removing the solvent. The resulting crude product is then purified,
commonly through column chromatography, to isolate the freebase of 25C-NB30OMe.

o Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether)
and a solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCI) is added to
precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried to
yield 256C-NB30OMe hydrochloride.
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General synthetic workflow for 25C-NB30OMe hydrochloride.

Pharmacological Profile
Mechanism of Action
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Like other members of the NBOMe family, 25C-NB3OMe is a potent agonist at serotonin
receptors, particularly the 5-HT2A subtype.[1] The psychedelic effects of these compounds are
primarily mediated through their agonist activity at this receptor.

Receptor Binding and Functional Activity

While specific quantitative binding affinity (Ki) and functional potency (ECso) data for 25C-
NB3OMe are not readily available in the scientific literature, extensive structure-activity
relationship (SAR) studies on the NBOMe class provide strong indications of its
pharmacological profile.

Research has consistently shown that the position of the methoxy group on the N-benzyl ring is
a critical determinant of 5-HT2A receptor affinity and potency. The 2-methoxy substitution (as
seen in the highly potent 25C-NBOMe) is optimal for receptor interaction. Moving the methoxy
group to the 3- or 4-position generally leads to a significant decrease in potency.

A study on the iodo-analogue, 251-NB30Me, demonstrated a 55-fold reduction in in-vivo
potency in the head-twitch response (HTR) model in mice compared to its 2-methoxy
counterpart, 25I-NBOMe.[2] The head-twitch response in rodents is a well-established
behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[2] This
suggests that 25C-NB30OMe is also substantially less potent than 25C-NBOMe.

Table 1: Comparative In-Vivo Potency of NBOMe Analogues (Head-Twitch Response in Mice)

Compound EDso (pmol/kg) Relative Potency
25|-NBOMe ~0.17 High
25|-NB30OMe ~9.36 Low

Data for 25I-NBOMe and 25I-NB30OMe from Halberstadt & Geyer (2014).

Signaling Pathways

Activation of the 5-HT2A receptor by NBOMe compounds is known to initiate a cascade of
intracellular signaling events. Studies on the closely related 25C-NBOMe have shown that it
leads to the activation of the MAPK/ERK signaling pathway and the inhibition of the Akt/PKB
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signaling pathway.[3] It is highly probable that 25C-NB30OMe, as a 5-HT2A agonist, would
engage similar downstream signaling cascades, though the magnitude of this effect would
likely be attenuated due to its presumed lower potency.
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Postulated signaling pathway of 25C-NB30OMe via 5-HT2A receptor activation.
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Conclusion

25C-NB30OMe hydrochloride is a derivative of the 2C-C phenethylamine, notable for the
placement of the methoxy group at the 3-position of its N-benzyl substituent. Its discovery is
rooted in the early 2000s academic exploration of N-benzylphenethylamines as potent 5-HT2A
receptor ligands. While analytical data exists to confirm its structure, specific quantitative
pharmacological data for 25C-NB30OMe remains elusive in the published literature. However,
based on robust structure-activity relationship studies of the NBOMe class, it can be confidently
inferred that 25C-NB30Me is a significantly less potent 5-HT2A agonist compared to its 2-
methoxy isomer, 25C-NBOMe. Further research is required to fully elucidate the specific
binding affinities and functional activities of 25C-NB30OMe to provide a more complete
understanding of its pharmacological profile. This guide serves as a summary of the current
knowledge and a framework for future investigation into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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